
Pyridine, 4-(1-piperidinyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-(1-piperidinyl)-, 1-oxide is a heterocyclic organic compound with the molecular formula C10H14N2O It is characterized by the presence of a pyridine ring substituted with a piperidinyl group at the 4-position and an oxide group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1-piperidinyl)-, 1-oxide typically involves the reaction of pyridine with piperidine in the presence of an oxidizing agent. One common method is the oxidation of 4-(1-piperidinyl)pyridine using hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
化学反应分析
Types of Reactions
Pyridine, 4-(1-piperidinyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of hydroxylated products.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Pyridine, 4-(1-piperidinyl)-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Pyridine, 4-(1-piperidinyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridine, 4-(1-piperidinyl)-: Lacks the oxide group, resulting in different chemical properties and reactivity.
Pyridine, 4-(1-morpholinyl)-, 1-oxide: Contains a morpholine ring instead of a piperidine ring, leading to variations in biological activity and applications.
Pyridine, 4-(1-piperazinyl)-, 1-oxide:
Uniqueness
Pyridine, 4-(1-piperidinyl)-, 1-oxide is unique due to the presence of both the piperidinyl and oxide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
1201-72-5 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-oxido-4-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-8-4-10(5-9-12)11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
InChI 键 |
IEWMWCVXAPSYEX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



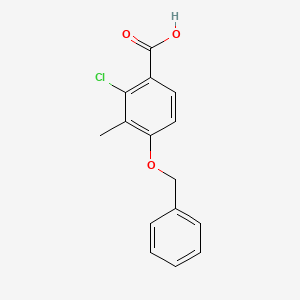
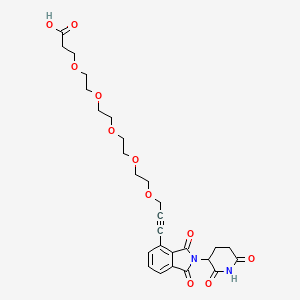
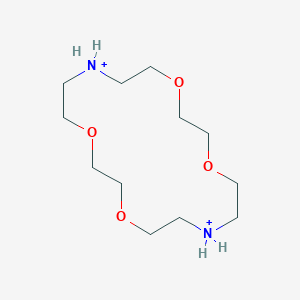

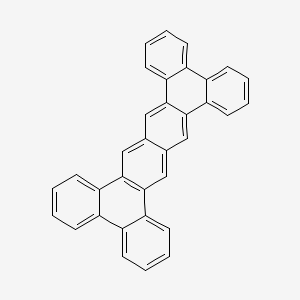
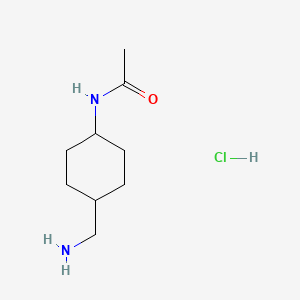
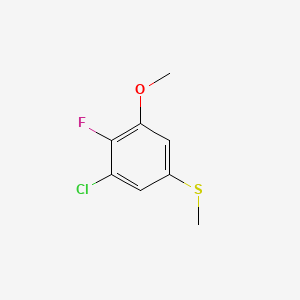
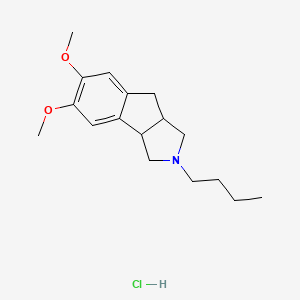
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
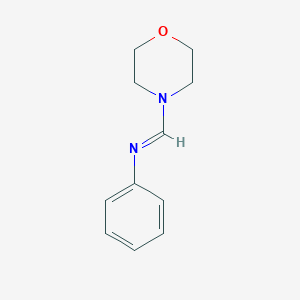
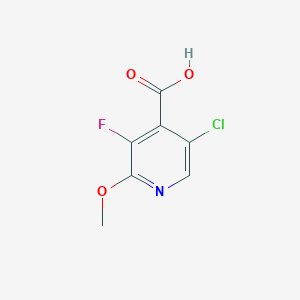
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)
![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
